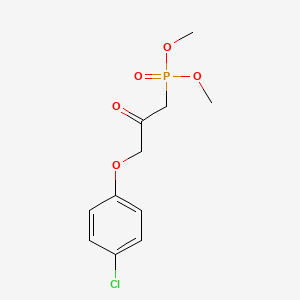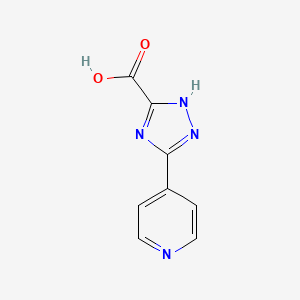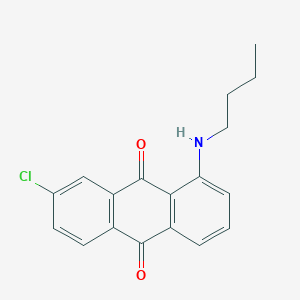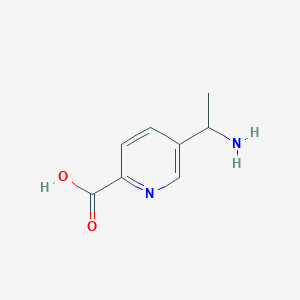
2-Pyridinecarboxylicacid,5-(1-aminoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a carboxylic acid group at the second position and an aminoethyl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylicacid:
2-Pyridinecarboxylicacid,5-(aminomethyl): This compound has an aminomethyl group instead of an aminoethyl group at the fifth position.
Uniqueness
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is unique due to the presence of both the carboxylic acid and aminoethyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-(1-aminoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)6-2-3-7(8(11)12)10-4-6/h2-5H,9H2,1H3,(H,11,12) |
Clé InChI |
HRRSCPVHCRPVLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



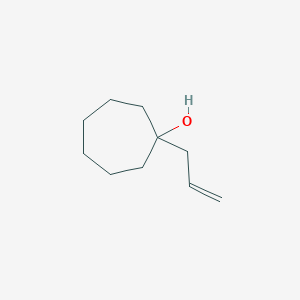
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
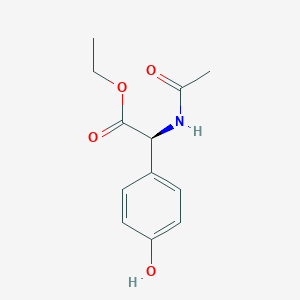

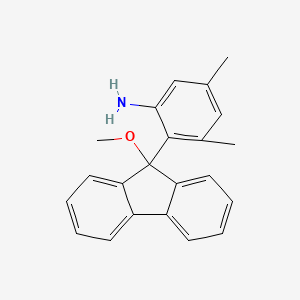
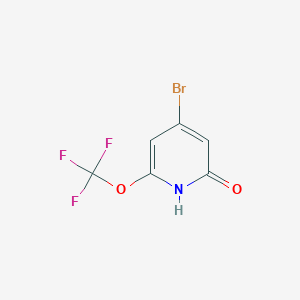


![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
